molecular formula C11H15NO2 B8588679 4-hydroxy-N-methyl-4-phenyl-butyramide

4-hydroxy-N-methyl-4-phenyl-butyramide

Cat. No.: B8588679
M. Wt: 193.24 g/mol
InChI Key: JXTGOYIVSODHDS-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-4-phenyl-butyramide is a synthetic amide derivative characterized by a butyramide backbone substituted with a hydroxyl group and a phenyl group at the 4th carbon, along with an N-methyl moiety. The phenyl group enhances lipophilicity, which may influence solubility and biological interactions, while the hydroxyl group could participate in hydrogen bonding or catalytic activity. The absence of a CAS number or regulatory data in the evidence implies that this compound may be a novel derivative requiring further characterization .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-hydroxy-N-methyl-4-phenylbutanamide

InChI

InChI=1S/C11H15NO2/c1-12-11(14)8-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)

InChI Key

JXTGOYIVSODHDS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share functional or structural similarities with 4-hydroxy-N-methyl-4-phenyl-butyramide, enabling comparative analysis:

4-Hydroxy-N-methylbutyramide (CAS 37941-69-8)

  • Structure : Lacks the 4-phenyl substituent present in the target compound.
  • Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) but lacks an EC number.
  • Safety : Safety data sheets highlight standard precautions for amides, including consultation with a physician upon exposure .

N-(2-Methoxy-4-(methylsulfonamido)phenyl)butyramide (CAS 78701-57-2)

  • Structure : Features a butyramide group with a methoxy and methylsulfonamido-substituted aromatic ring.
  • Molecular Weight : 286.35 g/mol (C₁₂H₁₈N₂O₄S).
  • Applications : Used in pharmaceutical intermediates, as indicated by its inclusion in commercial catalogs .
  • Comparison : The sulfonamido and methoxy groups enhance polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl and hydroxyl groups in the target compound. This could result in divergent solubility and target-binding profiles.

N-(4-Amino-2-methoxyphenyl)butanamide Hydrochloride

  • Structure: Contains a butyramide linked to an amino-methoxy-substituted phenyl ring.
  • Properties: The amino group introduces basicity, while the hydrochloride salt improves aqueous solubility.
  • Contrast: The amino group in this analog may facilitate interactions with acidic biological targets, unlike the hydroxyl and phenyl groups in this compound, which prioritize hydrophobic interactions .

Hydroxamic Acid Derivatives ()

  • Examples : Compounds 4–10 in include N-methyl-N’-hydroxycarbamoyl and cyclopropane/cyclohexane-substituted hydroxamic acids.
  • Activity : These compounds exhibit antioxidant properties, as demonstrated by DPPH radical scavenging assays .
  • Divergence: Hydroxamic acids possess a distinct -CONHOH functional group, enabling metal chelation—a feature absent in the target amide. enzyme inhibitors).

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound N/A C₁₁H₁₅NO₂ (theoretical) 193.24 (theoretical) Hydroxyl, phenyl, N-methyl High lipophilicity (predicted)
4-Hydroxy-N-methylbutyramide 37941-69-8 C₅H₁₁NO₂ 117.15 Hydroxyl, N-methyl EINECS-listed, moderate polarity
N-(2-Methoxy-4-(methylsulfonamido)phenyl)butyramide 78701-57-2 C₁₂H₁₈N₂O₄S 286.35 Methoxy, sulfonamido Pharmaceutical intermediate
N-(4-Amino-2-methoxyphenyl)butanamide HCl N/A C₁₁H₁₇ClN₂O₂ 244.72 Amino, methoxy Enhanced solubility (salt form)

Research Findings and Implications

  • Synthetic Accessibility : Analogous compounds in were synthesized via carbamoylation and hydroxamic acid formation, suggesting feasible routes for the target compound .
  • Biological Interactions: The phenyl group in this compound may enhance membrane permeability compared to non-aromatic analogs, as seen in lipophilicity-driven drug design .

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